2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-17-6-10-22(11-7-17)32(29,30)26-14-4-5-20-16-21(9-12-23(20)26)25-31(27,28)24-13-8-18(2)15-19(24)3/h6-13,15-16,25H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVJJRHGFAKBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Sulfonylation: The tetrahydroquinoline core is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 2,4-Dimethylbenzenesulfonyl Chloride: The final step involves coupling the sulfonylated tetrahydroquinoline with 2,4-dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar structures as substrates. This inhibition can disrupt normal biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and physicochemical properties of the target compound with structurally related sulfonamide-tetrahydroquinoline derivatives:
Key Observations:
Substituent Diversity: The target compound’s dual sulfonamide groups (on both the benzene ring and tetrahydroquinoline) distinguish it from analogs with single sulfonamide moieties (e.g., ). The 4-methylbenzenesulfonyl group on the tetrahydroquinoline contrasts with the 1-propyl group in and the benzoyl group in , altering steric and electronic profiles.
Molecular Weight and Complexity :
- The target compound has the highest molecular weight (468.5 g/mol), attributed to its dual sulfonamide groups and additional methyl substituents. This could influence pharmacokinetic properties such as solubility and membrane permeability compared to lighter analogs like (388.5 g/mol).
The benzoyl group in adds aromaticity and π-stacking capacity, which are absent in the target compound.
Biological Activity
The compound 2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a sulfonamide group attached to a tetrahydroquinoline moiety, which is known to influence its biological properties.
Cardiovascular Effects
Research indicates that certain sulfonamide derivatives can affect cardiovascular parameters. A study investigated the impact of various benzenesulfonamide derivatives on perfusion pressure. The results demonstrated that compounds similar to our target compound could significantly alter perfusion pressure in a time-dependent manner. For instance, 4-(2-aminoethyl)-benzenesulfonamide showed a notable decrease in perfusion pressure compared to control conditions .
Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 | No significant change |
| Compound 2 | 0.001 | Moderate decrease |
| Compound 3 | 0.001 | Minor decrease |
| Compound 4 | 0.001 | Significant decrease |
| Compound 5 | 0.001 | No significant change |
The biological activity of sulfonamides often involves interaction with ion channels and enzymes. Specifically, some studies suggest that these compounds may act as calcium channel inhibitors. For example, docking studies have shown that certain sulfonamides can bind effectively to calcium channel proteins, potentially leading to decreased vascular resistance and altered blood pressure dynamics .
Antioxidant and Enzyme Inhibition
Further investigations into related compounds have highlighted their antioxidant capacities and enzyme inhibitory effects. Hybrid compounds combining benzene sulfonamides with piperazine derivatives exhibited significant antioxidant activity and inhibition of various enzymes involved in oxidative stress pathways . This suggests that modifications to the sulfonamide structure can enhance its biological profile.
Case Studies
- Study on Perfusion Pressure : In an experimental setup involving isolated rat hearts, the administration of benzenesulfonamide derivatives resulted in varied impacts on coronary resistance and perfusion pressure over time. Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide was identified as having a substantial effect on lowering coronary resistance compared to other tested derivatives .
- In Vitro Analysis : A series of in vitro assays were conducted to evaluate the antioxidant properties of benzene sulfonamide derivatives. Results indicated that certain modifications significantly enhanced their ability to scavenge free radicals and inhibit lipid peroxidation processes .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Theoretical models using ADME (Absorption, Distribution, Metabolism, Excretion) parameters indicate favorable profiles for some derivatives in terms of permeability across cellular membranes . However, further empirical studies are necessary to validate these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
